![molecular formula C21H22N6O2 B12159731 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12159731.png)

2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

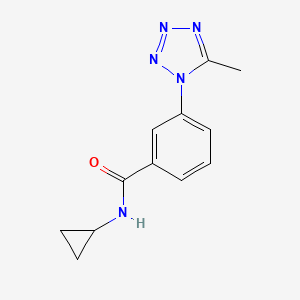

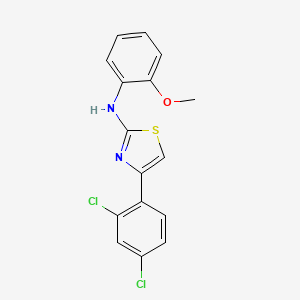

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Pyrazolring, einen Pyridazinring und eine Indol-Einheit, was sie zu einem vielseitigen Molekül für Forschungs- und industrielle Zwecke macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Pyrazol- und Pyridazin-Zwischenprodukte, gefolgt von deren Kupplung mit dem Indolderivat. Übliche Synthesewege umfassen:

Bildung des Pyrazol-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von 3,5-Dimethyl-1H-pyrazol mit geeigneten Reagenzien unter kontrollierten Bedingungen.

Synthese des Pyridazin-Zwischenprodukts: Der Pyridazinring wird durch Cyclisierungsreaktionen gebildet, an denen geeignete Vorläufer beteiligt sind.

Kupplungsreaktion: Die Pyrazol- und Pyridazin-Zwischenprodukte werden dann unter Verwendung von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) mit dem Indolderivat gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu verbessern. Techniken wie kontinuierliche Fließsynthese und der Einsatz fortschrittlicher katalytischer Systeme können verwendet werden, um den Produktionsprozess effizient zu skalieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the indole derivative. Common synthetic routes include:

Formation of Pyrazole Intermediate: This step involves the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.

Synthesis of Pyridazine Intermediate: The pyridazine ring is formed through cyclization reactions involving appropriate precursors.

Coupling Reaction: The pyrazole and pyridazine intermediates are then coupled with the indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) für die elektrophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Sie kann Eigenschaften wie Enzyminhibition oder Rezeptorbindung aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, könnte zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.

Industrie

In der Industrie wird die Verbindung bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse verwendet. Ihre Stabilität und Reaktivität machen sie für Anwendungen in der Materialwissenschaft und Katalyse geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung zellulärer Prozesse.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for applications in materials science and catalysis.

Wirkmechanismus

The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-[(5E)-5-(3,4-Dimethoxybenzyliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthylacetat

- Ethylacetoacetat

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamid durch seine einzigartige Kombination aus Pyrazol-, Pyridazin- und Indol-Einheiten aus.

Eigenschaften

Molekularformel |

C21H22N6O2 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C21H22N6O2/c1-14-11-15(2)27(24-14)19-7-8-21(29)26(25-19)13-20(28)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,22,28) |

InChI-Schlüssel |

TXFGZZFWKDXVFQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=CC=CC=C43)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159723.png)